REACTION_CXSMILES
|
C([S:4][CH2:5][CH2:6][C:7]1[N:12]=[C:11]([NH2:13])[CH:10]=[CH:9][CH:8]=1)(=O)C.C[O-].[Na+]>CO.Cl>[NH2:13][C:11]1[N:12]=[C:7]([CH2:6][CH2:5][SH:4])[CH:8]=[CH:9][CH:10]=1 |f:1.2|
|
Name
|
6-(2-Acetylthioethyl)-2-pyridylamine
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SCCC1=CC=CC(=N1)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.85 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the solution was added, at 0° C.
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the concentrate was added ethyl acetate (10 ml), which
|
Type
|
EXTRACTION
|
Details
|
was subjected to extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract solution was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC(=N1)CCS
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |